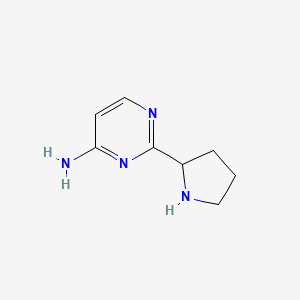

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine (IUPAC name: 2-(pyrrolidin-2-yl)pyrimidin-4-amine) is a pyrimidine derivative featuring a pyrrolidine ring attached to the pyrimidine core at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, widely utilized in pharmaceuticals, agrochemicals, and supramolecular chemistry due to their hydrogen-bonding capabilities and structural versatility . The pyrrolidine substituent introduces a five-membered secondary amine ring, which may enhance solubility and influence binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-2-yl)pyrimidin-4-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine. This method is favored due to its straightforward approach and the availability of starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to reflux temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-(pyrrolidin-2-yl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(pyrrolidin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents include alkyl halides and aryl halides.

Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinones, while reduction reactions can modify the pyrimidine ring.

Cyclization Reactions: Intramolecular cyclization can lead to the formation of fused ring systems, enhancing the compound’s structural diversity.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various alkylated or arylated derivatives.

Oxidation Products: Pyrrolidinones.

Cyclization Products: Fused heterocyclic systems.

Scientific Research Applications

4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride is a synthetic compound with a structure featuring a pyridine ring, a pyrimidine ring, and a pyrrolidine moiety. It is being explored for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Reactivity and Synthesis

The chemical reactivity of 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride can be explored through various synthetic pathways. These pathways include nucleophilic substitution reactions, where the amine group can act as a nucleophile. The compound can also participate in palladium-catalyzed cross-coupling reactions, similar to those used for synthesizing related pyridine and pyrimidine derivatives. Installation of side chains or functional groups on the pyridine or pyrimidine rings can be achieved through reactions involving halides or sulfoxides as leaving groups. The synthesis of this compound typically involves several key steps and often utilizes palladium catalysts and specific ligands to facilitate reactions under mild conditions.

Potential Applications in Drug Development

4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride has potential applications in drug development due to its biological activity against various targets. Its structural features make it suitable for further modifications aimed at enhancing potency and selectivity against specific kinases or other molecular targets involved in disease processes. It may also serve as a lead compound for developing new therapeutics for conditions such as cancer or inflammatory diseases.

Biological Activity and Interaction Studies

Research suggests that compounds similar to 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride exhibit significant biological activities, particularly as inhibitors of specific kinases involved in cancer and other diseases. Derivatives of pyridine and pyrimidine have shown promise in inhibiting cyclin-dependent kinases and c-KIT kinases, which are critical in cell proliferation and survival pathways. The biological efficacy of this compound may stem from its ability to interact with these enzymes, potentially leading to therapeutic applications in oncology. Interaction studies involving this compound typically focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions.

Examples of Pyrimidine-Based Drugs and Their Applications

Pyrimidines have become increasingly important as a core structure in many drug molecules . They have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications . Pyrimidines also possess potential medicinal properties important to central nervous system (CNS)-active agents, calcium channel blockers, and antidepressants .

Table of Compounds and Their Key Features

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)pyrimidin-4-amine involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific receptors and enzymes. For instance, it has been shown to modulate the activity of the insulin-like growth factor 1 receptor and inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions can lead to diverse biological effects, including modulation of cell signaling pathways and inhibition of cellular proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyrimidine derivatives share structural similarities with 2-pyrrolidin-2-YL-pyrimidin-4-ylamine, differing primarily in substituent groups and their positions:

2-Amino-4-methylpyrimidine

- Structure : A simpler analog with a methyl group at the 4-position and an amine at the 2-position.

- Applications : Primarily used as a chemical intermediate in pharmaceuticals and agrochemicals. Its consumption trends and market data are well-documented, reflecting its industrial significance .

- The methyl group may enhance lipophilicity compared to the polar pyrrolidine substituent.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Features a six-membered piperidine ring at the 6-position and a methyl group at the 4-position .

- The piperidine group, a stronger base than pyrrolidine due to its larger ring size, may alter pharmacokinetic properties such as membrane permeability .

4-Methyl-6-phenylpyrimidin-2-amine

- Structure : Substituted with a phenyl group at the 6-position and a methyl group at the 4-position .

- Research Findings: Exhibits two distinct molecular conformations in its crystal structure, with dihedral angles of 29.41° and 46.32° between the pyrimidine and phenyl rings.

Piperidinyl-Substituted Pyrimidines (e.g., 5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride)

- Structure : Piperidine substituents at varying positions (3-, 2-, or 4-positions) on the pyrimidine ring, often formulated as dihydrochloride salts .

Key Data :

Compound Molecular Formula Molecular Weight CAS Number 5-Methyl-4-piperidin-3-yl analog C₁₀H₁₈Cl₂N₄ 265.19 1361114-34-2 5-Methyl-4-piperidin-4-yl analog C₁₀H₁₈Cl₂N₄ 265.19 1361116-57-5 - Comparison : The dihydrochloride formulation improves solubility, a property that could be advantageous for this compound in drug delivery. Piperidine's larger ring size may confer different steric and electronic effects compared to pyrrolidine .

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Biological Activity

2-Pyrrolidin-2-YL-pyrimidin-4-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C8H11N5

- Molecular Weight: 177.21 g/mol

- IUPAC Name: 2-Pyrrolidin-2-ylpyrimidin-4-amine

The compound features a pyrrolidine ring and a pyrimidine moiety, which are known to enhance interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

This compound has been studied for its ability to interact with specific molecular targets, primarily through the following mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for several kinases, including protein kinase B (PKB), demonstrating selectivity over other kinases like PKA (protein kinase A). This selectivity is crucial for reducing off-target effects in therapeutic applications .

- Receptor Modulation: It has shown potential in modulating adenosine receptors, which are implicated in neurodegenerative disorders. This modulation can influence signaling pathways related to cell survival and proliferation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vivo studies have demonstrated that it can inhibit the growth of various tumor xenografts in animal models at well-tolerated doses . The compound's mechanism involves the modulation of key signaling pathways associated with tumor growth and survival.

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in models of neurodegeneration. Its ability to antagonize adenosine A2A receptors suggests a potential role in treating conditions such as Parkinson's and Alzheimer's diseases .

Case Studies

- Inhibition of PKB : A study highlighted the compound's ability to inhibit PKB with a selectivity fold of 28 compared to PKA, making it a candidate for further development as an anticancer agent .

- Neurodegenerative Disorders : In preclinical trials, this compound was shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating adenosine receptor activity .

Comparative Analysis with Similar Compounds

Q & A

Q. Basic: What synthetic routes are recommended for 2-Pyrrolidin-2-YL-pyrimidin-4-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, pyrimidinylamine analogs can be synthesized via coupling reactions between substituted pyrimidine precursors and pyrrolidine derivatives. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical.

- Experimental Design : Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions. Statistical methods like response surface methodology reduce the number of trials while capturing interactions between variables .

- Purification : Post-synthesis, column chromatography or recrystallization (using solvents like ethanol/water mixtures) is recommended. Melting point analysis (e.g., mp ~150°C for similar compounds ) aids in purity assessment.

Q. Basic: How do the melting point and solubility profile influence purification strategies for this compound?

Methodological Answer:

- Melting Point : Reported analogs (e.g., 4-Pyrimidin-2-ylaniline, mp 149–152.5°C ) suggest that sharp melting ranges indicate high purity. Deviations may signal impurities, necessitating re-crystallization.

- Solubility : Pyrimidine derivatives often exhibit moderate polarity. Test solubility in DMSO (for biological assays) or ethanol/water mixtures (for crystallization). Adjust solvent polarity during recrystallization to maximize yield.

Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA calculates activation energies and identifies favorable sites for substitution (e.g., pyrimidine C4 vs. C2 positions).

- Reaction Path Search : Combine computational results with experimental validation. For example, ICReDD’s approach integrates quantum calculations and information science to narrow optimal reaction conditions .

Q. Advanced: How can NMR spectroscopy resolve contradictions in reported tautomeric forms of this compound?

Methodological Answer:

- 1H/13C NMR : Compare chemical shifts of NH and CH groups in DMSO-d6 and CDCl3. Tautomeric equilibria (e.g., amine vs. imine forms) cause peak splitting or shifting.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, crystallographic data for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine confirms the dominant tautomer .

- Dynamic NMR : Variable-temperature studies detect slow-exchange tautomers through coalescence phenomena.

Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., pyrrolidine ring, pyrimidine substituents) and assess biological activity. For example, replacing pyrrolidine with piperidine alters steric and electronic properties .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays. Compare IC50 values to quantify potency differences.

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity.

Q. Advanced: How does this compound compare structurally and functionally to pyrimidine derivatives with sulfonyl or fluorinated groups?

Methodological Answer:

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the pyrimidine and pyrrolidine regions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₃N₅ for related compounds ).

- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and aromatic C=N vibrations (~1600 cm⁻¹).

Q. Advanced: What strategies mitigate contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., consistent cell lines, incubation times) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., funnel plots) to detect bias or outliers.

- Mechanistic Studies : Perform binding assays (e.g., SPR, ITC) to directly measure interactions with targets, resolving discrepancies from indirect assays .

Properties

CAS No. |

1263378-09-1 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-pyrrolidin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H12N4/c9-7-3-5-11-8(12-7)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) |

InChI Key |

UGEJULLEHOXYPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.